molecular formula C9H17NO B15324995 7-Methoxy-2-azaspiro[4.4]nonane

7-Methoxy-2-azaspiro[4.4]nonane

Cat. No.: B15324995
M. Wt: 155.24 g/mol
InChI Key: ICBJNBIDNRXRQH-UHFFFAOYSA-N
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Description

7-Methoxy-2-azaspiro[44]nonane is a chemical compound with the molecular formula C9H17NO It is a spirocyclic compound, which means it contains a spiro-connected bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-azaspiro[4.4]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a methoxy group and an azaspiro moiety under specific conditions. For example, the reaction of N-allyl-2-bromoaniline with a suitable nucleophile can lead to the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-azaspiro[4.4]nonane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

7-Methoxy-2-azaspiro[4.4]nonane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    7-Methoxy-2-azaspiro[3.5]nonane: Another spirocyclic compound with a slightly different ring structure.

    7-Methoxy-2-azaspiro[5.5]undecane: A larger spirocyclic compound with additional ring atoms.

Uniqueness: 7-Methoxy-2-azaspiro[4.4]nonane is unique due to its specific ring size and the presence of a methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other spirocyclic compounds with different ring sizes or substituents .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

8-methoxy-2-azaspiro[4.4]nonane

InChI

InChI=1S/C9H17NO/c1-11-8-2-3-9(6-8)4-5-10-7-9/h8,10H,2-7H2,1H3

InChI Key

ICBJNBIDNRXRQH-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(C1)CCNC2

Origin of Product

United States

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